2-(But-2-en-1-yl)-4,5-dihydro-1,3-oxazole
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Overview
Description
2-(But-2-en-1-yl)-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a but-2-en-1-yl group attached to the oxazole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-2-en-1-yl)-4,5-dihydro-1,3-oxazole typically involves the reaction of but-2-en-1-ylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the oxazole ring. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Ethanol or methanol
Catalyst: Hydrochloric acid or sulfuric acid
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions
2-(But-2-en-1-yl)-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-2-carboxylic acid.
Reduction: Reduction of the oxazole ring can lead to the formation of 2-(but-2-en-1-yl)-4,5-dihydro-1,3-oxazoline.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or carbon atoms of the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Oxazole-2-carboxylic acid
Reduction: 2-(But-2-en-1-yl)-4,5-dihydro-1,3-oxazoline
Substitution: Halogenated oxazole derivatives
Scientific Research Applications
2-(But-2-en-1-yl)-4,5-dihydro-1,3-oxazole has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(But-2-en-1-yl)-4,5-dihydro-1,3-oxazole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The but-2-en-1-yl group can participate in π-π interactions, enhancing the compound’s binding affinity to its targets. Additionally, the oxazole ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(But-2-en-1-yl)-4,5-dihydro-1,3-oxazoline
- 2-(But-2-en-1-yl)-1,3-oxazole
- 2-(But-2-en-1-yl)-4,5-dihydro-1,3-thiazole
Uniqueness
2-(But-2-en-1-yl)-4,5-dihydro-1,3-oxazole is unique due to the presence of both the but-2-en-1-yl group and the oxazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
87703-35-3 |
---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
2-but-2-enyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C7H11NO/c1-2-3-4-7-8-5-6-9-7/h2-3H,4-6H2,1H3 |
InChI Key |
XUAHRUIJBNRZGN-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC1=NCCO1 |
Origin of Product |
United States |
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